Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate
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Overview
Description
Methyl 3-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. This reaction is often carried out in a NaOH–DMSO medium at ambient temperature, allowing for the efficient formation of the oxadiazole ring without the need for protective groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 3-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of methyl 3-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate: Similar structure but with a fluorophenyl group instead of a phenyl group.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring in addition to the oxadiazole ring.
Uniqueness
Methyl 3-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamido group with the oxadiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H19N3O5 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl 3-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5/c1-30-24(29)17-10-7-11-18(14-17)25-23(28)19-12-5-6-13-20(19)31-15-21-26-22(27-32-21)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
LSNDWEHPHCCMDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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